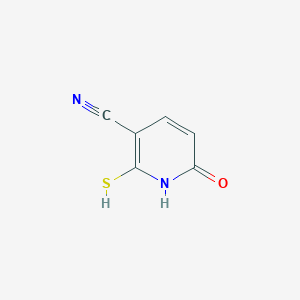

6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile

Vue d'ensemble

Description

6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring with various functional groups attached

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the use of pyridine-2-carboxylic acid as a starting material, which undergoes hydroxylation to form 6-oxo-1,6-dihydropyridine-2-carboxylic acid . This intermediate can then be further reacted with sulfur-containing reagents to introduce the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Analyse Des Réactions Chimiques

Types of Reactions

6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amines or ethers, depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, a study demonstrated that certain derivatives displayed potent activity against Staphylococcus aureus and Candida albicans, making them candidates for further development as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that 6-oxo-2-sulfanyl-1,6-dihydropyridine derivatives could induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes associated with cancer progression, such as cathepsin B, which is crucial for tumor growth and metastasis .

Neuroprotective Effects

Another promising application is in neuroprotection. Some studies suggest that these compounds may inhibit the aggregation of beta-amyloid peptides, which are implicated in Alzheimer’s disease. This property positions them as potential therapeutic agents for neurodegenerative disorders .

Agricultural Applications

Pesticidal Activity

The sulfanyl group present in this compound enhances its activity as a pesticide. Research has indicated that these compounds can effectively control various agricultural pests and pathogens, thus improving crop yields. Their low toxicity to non-target organisms makes them suitable for sustainable agricultural practices .

Herbicide Development

Additionally, the compound's ability to disrupt specific biochemical pathways in plants has led to its exploration as a herbicide. Preliminary studies suggest that it can inhibit the growth of certain weed species without harming crops, indicating a potential role in integrated pest management strategies .

Materials Science

Polymer Synthesis

In materials science, 6-oxo-2-sulfanyl-1,6-dihydropyridine derivatives have been utilized in the synthesis of novel polymers with enhanced mechanical properties. These polymers exhibit improved thermal stability and elasticity compared to traditional materials, making them suitable for applications in coatings and composites .

Nanotechnology Applications

The unique properties of 6-oxo-2-sulfanyl-1,6-dihydropyridine compounds also extend to nanotechnology. They have been incorporated into nanocarriers for drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs . This application is particularly relevant in cancer therapy where targeted delivery is crucial.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: May inhibit certain enzymes by binding to their active sites.

Receptor Binding: Could interact with cellular receptors, affecting signal transduction pathways.

DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile

- 6-oxo-2-sulfanyl-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile

Uniqueness

6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound notable for its unique structure and potential biological activities. Characterized by the presence of a pyridine ring along with a carbonitrile group, this compound has garnered attention in medicinal chemistry due to its diverse reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features distinct functional groups that significantly influence its chemical behavior:

- 6-Oxo Group : Contributes to reactivity and potential enzyme interactions.

- Sulfanyl Substituent : May participate in redox reactions and influence biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Several studies have evaluated its efficacy against various pathogens:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 | Significant inhibition of biofilm formation |

| Escherichia coli | 1.0 | 2.0 | Effective against resistant strains |

| Candida albicans | 0.25 | 0.5 | Exhibits antifungal activity |

The minimum inhibitory concentration (MIC) values suggest that the compound is particularly potent against Gram-positive bacteria and certain fungi, making it a candidate for further development in antimicrobial therapies .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses have emerged:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for DNA replication and folate metabolism, respectively .

- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways associated with inflammation and cell proliferation.

Study on Antimicrobial Efficacy

In a recent study, the antimicrobial activity of various derivatives of this compound was assessed. The most active derivative demonstrated an MIC of 0.22 µg/mL against Staphylococcus aureus, showcasing superior efficacy compared to standard antibiotics like Ciprofloxacin . Additionally, these derivatives were found to be non-toxic to human red blood cells, indicating a favorable safety profile.

Cytotoxicity Assessment

In vitro cytotoxicity studies revealed that the compound exhibited IC50 values greater than 60 µM against various cancer cell lines, suggesting low toxicity in non-target cells while maintaining antimicrobial effectiveness . This dual functionality highlights the potential for developing therapeutic agents that target both infectious diseases and cancer.

Propriétés

IUPAC Name |

6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLDWKPJVMPCLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C#N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665376 | |

| Record name | 6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528813-14-1 | |

| Record name | 6-Oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.